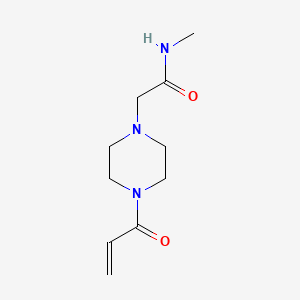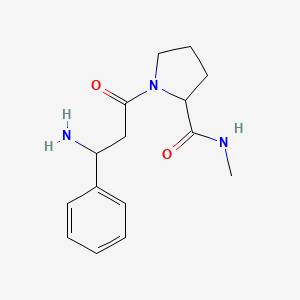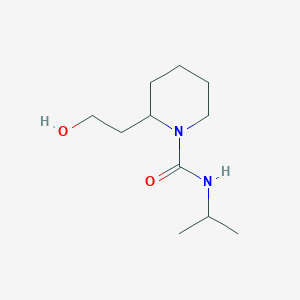![molecular formula C16H21NO3 B7576188 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid](/img/structure/B7576188.png)
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid (PPCA) is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of the naturally occurring amino acid, glycine, and has been found to have potential therapeutic applications in various diseases.
作用機序
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of various genes that control inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins. In addition, 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
実験室実験の利点と制限
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has several advantages for lab experiments, including its ease of synthesis, stability, and relatively low cost. However, one limitation of 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on its pharmacokinetics and toxicity, which are important factors to consider when developing a drug for clinical use.
将来の方向性
For 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid research include investigating its potential in the treatment of metabolic and neurodegenerative disorders, as well as its pharmacokinetics and toxicity.
合成法
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid can be synthesized using a multi-step process involving the reaction of cyclobutanone with phenylacetic acid, followed by the reduction of the resulting product using sodium borohydride. The final step involves the reaction of the reduced product with N-(tert-butoxycarbonyl)-L-proline methyl ester, which leads to the formation of 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid.
科学的研究の応用
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. Inflammation is a common feature in many diseases, and 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-[(1-phenylcyclobutanecarbonyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-11-17(12-14(18)19)15(20)16(9-6-10-16)13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVIJZBRAYGYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1(CCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Phenylcyclobutanecarbonyl)-propylamino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)
![3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)


![2-imidazol-1-yl-N-[(3-propoxyphenyl)methyl]ethanamine](/img/structure/B7576140.png)

![2-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7576159.png)
![3-[(4,5-Dimethylthiophene-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B7576167.png)
![2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576175.png)
![N-[(2,5-difluorophenyl)methyl]-2-methyl-2-phenylpropan-1-amine](/img/structure/B7576177.png)
![3-[(4-Chlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576179.png)
![3-[ethyl(1H-indole-4-carbonyl)amino]propanoic acid](/img/structure/B7576181.png)
![3-[(4-Bromophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7576202.png)